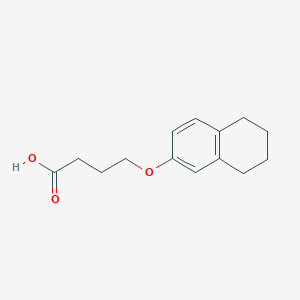

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid

Description

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGURMJFPGFOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with butanoic acid derivatives under specific conditions. One common method involves the use of an acid catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Mechanism of Action

This compound has been studied for its potential effects on the central nervous system, particularly in relation to opioid withdrawal management. Its structure suggests it may interact with opioid receptors and modulate withdrawal symptoms.

Case Study: Opioid Withdrawal Management

Research indicates that derivatives of butanoic acid can alleviate symptoms associated with opioid withdrawal. In a study involving animal models, 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid showed promise in reducing withdrawal symptoms when administered alongside traditional treatments like clonidine. The study demonstrated that this compound could enhance the efficacy of existing therapies by providing a dual-action mechanism that targets both opioid receptors and adrenergic pathways .

Synthesis of Complex Molecules

this compound is utilized in organic synthesis as a versatile reagent for constructing complex molecular frameworks. Its ability to participate in various chemical reactions makes it an essential compound in synthetic organic chemistry.

Case Study: Synthesis of Bioactive Compounds

In a recent study focused on synthesizing bioactive compounds for pharmaceutical applications, this butanoic acid derivative was employed to create targeted analogs with enhanced biological activity. The results indicated that modifications to the naphthalene moiety could significantly improve the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Ether vs.

- Methoxy Substitution : The methoxy analog (C₁₅H₂₀O₃) has a higher molecular weight and slightly reduced logP compared to the target compound, which may enhance metabolic stability .

- Methylated Retinoids (TTAB): TTAB’s tetramethyl groups increase lipophilicity (logP ~6.5), enabling potent nuclear receptor (RAR) binding and low nM efficacy in cancer cells .

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid is a synthetic compound with a unique structure characterized by a butanoic acid moiety linked to a tetrahydronaphthalene derivative. Its molecular formula is C₁₄H₁₈O₃, and it has a molecular weight of 234.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

Chemical Structure

The chemical structure of this compound includes:

- A tetrahydronaphthalene moiety

- A carboxylic acid functional group

- An ether linkage

This structural configuration contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound have been evaluated for their anticancer potency. Notably, studies have focused on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The following methods were employed in these evaluations:

- MTT Assay : To assess cell viability.

- DNA Synthesis Inhibition : To evaluate the compound's impact on cellular proliferation.

- Flow Cytometric Analysis : To analyze cell cycle progression.

The results demonstrated significant inhibition of cancer cell growth, indicating the compound's potential as an anticancer agent.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. It shows promise as a candidate for pain management therapies due to its structural similarity to known bioactive compounds. Interaction studies have indicated binding affinity to receptors involved in pain pathways and inflammation.

The precise mechanism of action remains under investigation. However, it is hypothesized that the compound interacts with various biological targets involved in inflammatory responses and pain modulation. Further studies are necessary to elucidate these mechanisms and assess potential side effects when used therapeutically.

Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | Significant inhibition of MCF-7 and A549 cell lines |

| Anti-inflammatory Effects | In vitro assays | Potential binding to pain pathway receptors |

| Mechanism Exploration | Interaction studies | Preliminary data suggest receptor interactions |

Case Studies

- Breast Cancer Cell Lines : In a study evaluating the effects of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability after treatment with the compound. The study utilized both MTT assays and flow cytometry to confirm these findings.

- Inflammation Models : Another investigation employed animal models to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammatory markers following administration of the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the structural features and IUPAC nomenclature rules for 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid?

- Answer : The compound consists of a tetrahydronaphthalene (tetralin) ring fused to a butanoic acid chain via an ether linkage. The IUPAC name follows the "P-20 Introduction and P-21 Mononuclear and Polynuclear Acyclic Parent" guidelines, where the tetrahydronaphthalene moiety is numbered to prioritize substituents (e.g., the 2-yloxy group). The full systematic name reflects the tetracyclic structure and functional groups, ensuring unambiguous identification . The molecular formula is C₁₄H₁₈O₃ , with a molecular weight of 246.29 g/mol (calculated from isotopic masses in ).

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical route involves coupling a tetrahydronaphthalen-2-ol derivative with a brominated butanoic acid precursor under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in anhydrous THF. For example, a similar synthesis in used a hydroxypropyl intermediate reacted with 5,6,7,8-tetrahydronaphthalen-2-ol, followed by saponification to yield the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in methanol ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?

- Answer : Key parameters include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C in toluene) balance reaction rate and decomposition risks.

- In-line monitoring : HPLC or TLC tracks intermediate conversion (e.g., ensuring <5% residual starting material, as in ) .

Q. What advanced analytical techniques validate the purity and structural integrity of this compound in complex matrices?

- Answer :

| Technique | Application | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirms regiochemistry and functional groups | 400 MHz, CDCl₃ or DMSO-d₆ solvent . |

| HPLC-HRMS | Quantifies purity and detects isomers | C18 column, 0.1% formic acid in acetonitrile/water gradient, ESI+ mode . |

| SPE-LC/MS | Isolates the compound from biological matrices | Oasis HLB cartridges, methanol elution, LOD < 1 ng/mL . |

Q. How do structural modifications to the tetrahydronaphthalene moiety affect biological activity?

- Answer : Studies on analogs (e.g., ) show:

- Electron-withdrawing groups (e.g., sulfonyl in 39a/b) enhance cytochrome P450 inhibition by stabilizing enzyme interactions .

- Extended conjugation (e.g., (E)-butenoic acid amides in ) improves antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) via enhanced DNA intercalation .

- Substituent position : 2-yloxy derivatives exhibit higher metabolic stability than 1-yloxy analogs due to reduced CYP3A4-mediated oxidation .

Methodological Considerations

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Answer :

- Standardized assays : Use isogenic cell lines and controlled ATP levels to minimize variability in cytotoxicity studies.

- Metabolic profiling : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific discrepancies .

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) rationalize conflicting receptor-binding data by modeling steric effects of substituents .

Q. How can researchers mitigate adsorption losses during sample preparation?

- Answer :

- Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) to block silanol groups .

- Matrix-matched calibration : Spike internal standards (e.g., deuterated analogs) to correct recovery rates in biological fluids .

- Low-binding materials : Use polypropylene vials and PTFE filters to minimize nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.